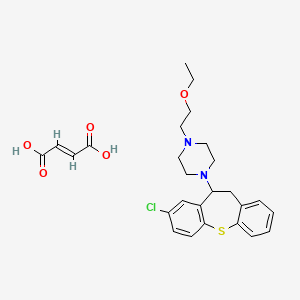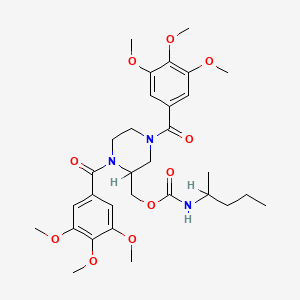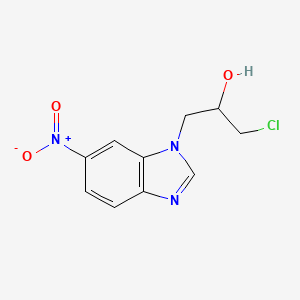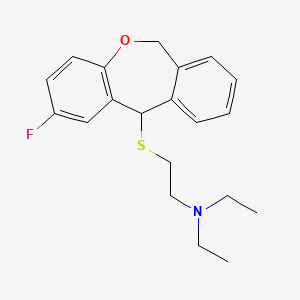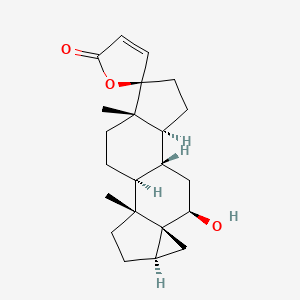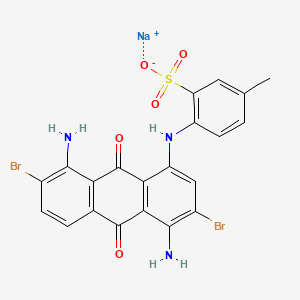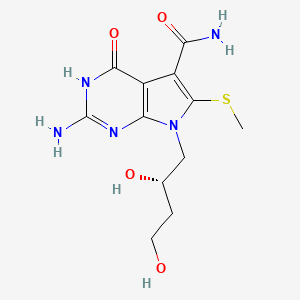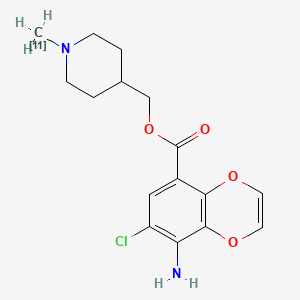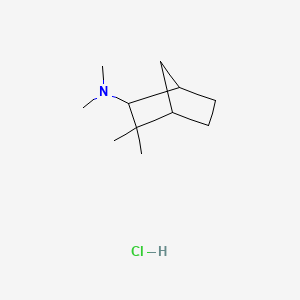
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a ganglion-blocking agent and a centrally acting nicotine antagonist used in neuroscience research. This compound is known for its ability to block acetylcholine receptors at the neuromuscular junction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride typically involves the reaction of norbornene with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly employed in studies involving calcium channels and nicotine antagonism. The compound is also used in neuroscience research to investigate the effects of nicotine and other neurotransmitters on neuronal activity.
Wirkmechanismus
The mechanism by which 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride exerts its effects involves blocking acetylcholine receptors at the neuromuscular junction. This blockade prevents the action of acetylcholine, leading to a reduction in muscle contractions and other physiological responses. The compound also acts as a noncompetitive antagonist of nicotine receptors, interfering with the binding of nicotine to its receptors.
Vergleich Mit ähnlichen Verbindungen
Hexamethonium
Trimetaphan
Mecamylamine
Eigenschaften
CAS-Nummer |
91369-55-0 |
|---|---|
Molekularformel |
C11H22ClN |
Molekulargewicht |
203.75 g/mol |
IUPAC-Name |
N,N,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)9-6-5-8(7-9)10(11)12(3)4;/h8-10H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
NASQWXZGHPKSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1N(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


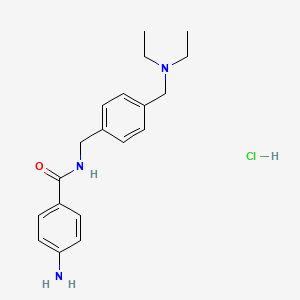
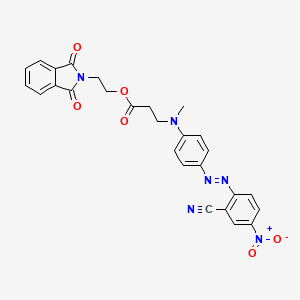
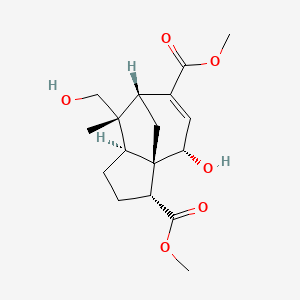
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

